2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Overview
Description
2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) generates a cyano intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require specific temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce alcohol or amine derivatives.
Mechanism of Action
The mechanism of action of 2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and heterocyclic compounds with similar structures. Examples include:
Imidazole derivatives: Known for their broad range of biological activities.
Quinoline derivatives: Used in the synthesis of pharmaceuticals and materials.
Uniqueness
What sets 2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE apart is its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-ethyl-3-oxo-5,6-diphenyl-N-(pyridin-3-ylmethyl)pyridazine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-2-29-25(31)22(24(30)27-17-18-10-9-15-26-16-18)21(19-11-5-3-6-12-19)23(28-29)20-13-7-4-8-14-20/h3-16H,2,17H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCSHNKPDWZCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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